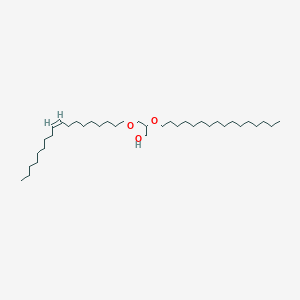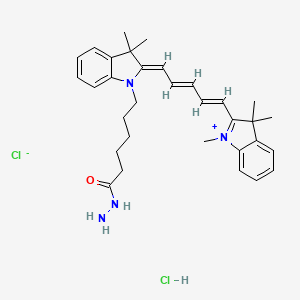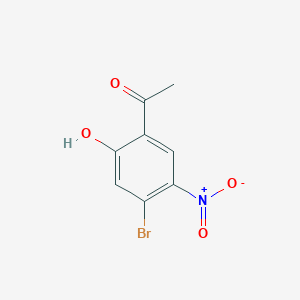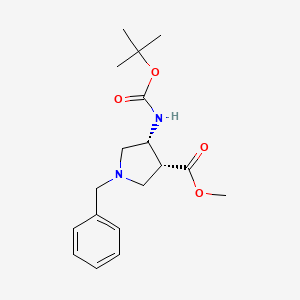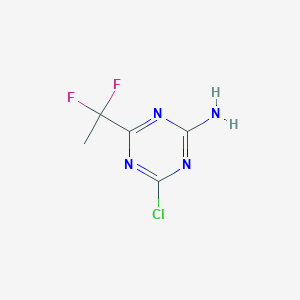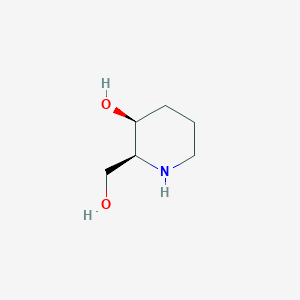
(2s,3s)-2-(Hydroxymethyl)piperidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2s,3s)-2-(Hydroxymethyl)piperidin-3-ol is a chiral compound with a piperidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2s,3s)-2-(Hydroxymethyl)piperidin-3-ol typically involves the reduction of a corresponding piperidinone or piperidine derivative. One common method includes the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production methods for this compound may involve catalytic hydrogenation processes or enzymatic reduction techniques to ensure high yield and purity. These methods are optimized for large-scale production and often involve continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2s,3s)-2-(Hydroxymethyl)piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of fully saturated piperidine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride or thionyl chloride.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Tosyl chloride (TsCl) or thionyl chloride (SOCl2) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, fully saturated piperidine derivatives, and various substituted piperidines.
Scientific Research Applications
(2s,3s)-2-(Hydroxymethyl)piperidin-3-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating neurological disorders and as a precursor for drug development.
Industry: Utilized in the synthesis of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (2s,3s)-2-(Hydroxymethyl)piperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the piperidine ring play crucial roles in binding to these targets, leading to modulation of biological pathways. Detailed studies on its mechanism of action are ongoing to fully elucidate its effects.
Comparison with Similar Compounds
Similar Compounds
(2s,3s)-2-(Hydroxymethyl)pyrrolidin-3-ol: Similar structure but with a pyrrolidine ring.
(2s,3s)-2-(Hydroxymethyl)piperidin-4-ol: Differing in the position of the hydroxyl group.
(2r,3r)-2-(Hydroxymethyl)piperidin-3-ol: Enantiomer with different stereochemistry.
Uniqueness
(2s,3s)-2-(Hydroxymethyl)piperidin-3-ol is unique due to its specific stereochemistry, which can result in different biological activities and chemical reactivity compared to its enantiomers and structural analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
(2S,3S)-2-(hydroxymethyl)piperidin-3-ol |
InChI |
InChI=1S/C6H13NO2/c8-4-5-6(9)2-1-3-7-5/h5-9H,1-4H2/t5-,6-/m0/s1 |
InChI Key |
WRLZCUCTSFUOQY-WDSKDSINSA-N |
Isomeric SMILES |
C1C[C@@H]([C@@H](NC1)CO)O |
Canonical SMILES |
C1CC(C(NC1)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-chloro-7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B12839673.png)
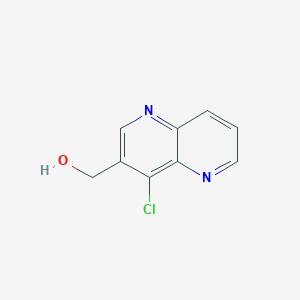
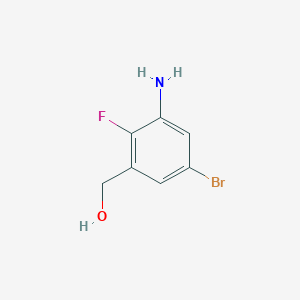
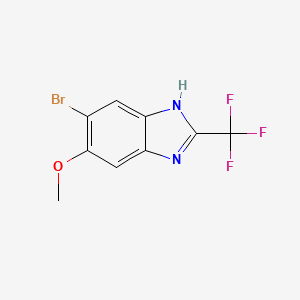
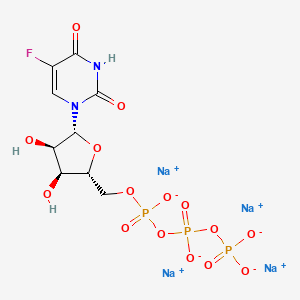
![7-Nitro-3a-(trifluoromethyl)-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one](/img/structure/B12839726.png)

